REACTION_CXSMILES
|
[OH-].[K+].[F:3][C:4]([F:23])([C:19]([F:22])([F:21])[F:20])[CH2:5][CH2:6][CH2:7][CH:8](C(OCC)=O)[C:9](OCC)=[O:10].Cl.B.CSC>O.C(O)C.CO>[F:3][C:4]([F:23])([C:19]([F:20])([F:21])[F:22])[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][OH:10] |f:0.1,4.5|
|
Name
|
|
Quantity
|
370 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
diethyl 2-(4,4,5,5,5-pentafluoropentyl)malonate
|
Quantity
|
105.3 g
|
Type
|
reactant
|
Smiles
|
FC(CCCC(C(=O)OCC)C(=O)OCC)(C(F)(F)F)F
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
55 mL
|
Type
|
reactant
|
Smiles
|
B.CSC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
by stirring for 16 hours at 60° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted twice with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with saturated aqueous sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
After distilling off the solvent
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in dimethyl sulfoxide (500 ml)
|
Type
|
STIRRING
|
Details
|
stirred for 18 hours at 170° C
|
Duration
|
18 h
|
Type
|
ADDITION
|
Details
|
Water was added to the reaction mixture, which
|
Type
|
EXTRACTION
|
Details
|
was then extracted three times with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water and saturated aqueous sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
After distilling off the solvent
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in anhydrous tetrahydrofuran (300 ml)
|
Type
|
TEMPERATURE
|
Details
|
cooled to −30° C
|
Type
|
STIRRING
|
Details
|
by stirring for 3 hours at room temperature
|
Duration
|
3 h
|
Type
|
EXTRACTION
|
Details
|
was then extracted twice with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water and saturated aqueous sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
After distilling off the solvent
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography (eluent: ethyl acetate/hexane=1/20)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(CCCCCO)(C(F)(F)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 39 g | |
YIELD: PERCENTYIELD | 57% | |
YIELD: CALCULATEDPERCENTYIELD | 57.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |